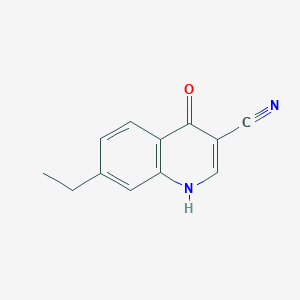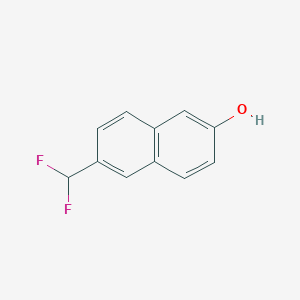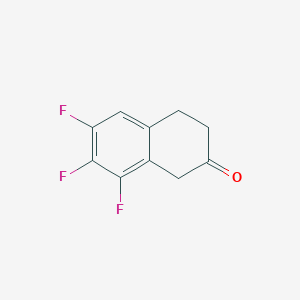![molecular formula C11H19NO2 B11901159 Spiro[3.5]nonane-1-carboxylicacid, 3-amino-6-methyl- CAS No. 251461-85-5](/img/structure/B11901159.png)
Spiro[3.5]nonane-1-carboxylicacid, 3-amino-6-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[35]nonane-1-carboxylic acid, 3-amino-6-methyl- is a spiro compound characterized by a unique bicyclic structure where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as acrylic acids and formamides can be used in a flow reactor under ultrasonic irradiation to achieve the desired spiro structure . The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis, which allows for efficient and scalable production. This method minimizes the need for aqueous work-up and reduces reaction times, making it suitable for large-scale manufacturing .
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme interactions and protein folding.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism by which Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into specific binding sites, thereby modulating biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[4.4]nonane: Another spiro compound with a different ring structure.
Spirobiindane: A spiro compound with two indane rings.
Spirobifluorene: A spiro compound with two fluorene rings.
Uniqueness
Spiro[35]nonane-1-carboxylic acid, 3-amino-6-methyl- is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
251461-85-5 |
|---|---|
Molekularformel |
C11H19NO2 |
Molekulargewicht |
197.27 g/mol |
IUPAC-Name |
3-amino-8-methylspiro[3.5]nonane-1-carboxylic acid |
InChI |
InChI=1S/C11H19NO2/c1-7-3-2-4-11(6-7)8(10(13)14)5-9(11)12/h7-9H,2-6,12H2,1H3,(H,13,14) |
InChI-Schlüssel |
ILVMHHQIGYQPFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC2(C1)C(CC2N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



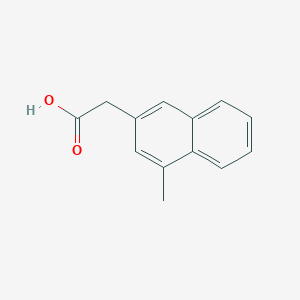
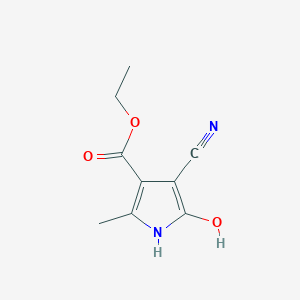
![6-Chloro-1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11901097.png)

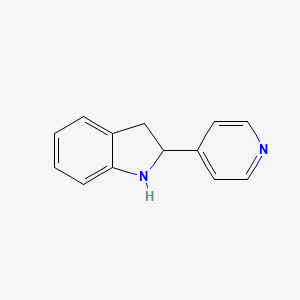
![(3-Methyl-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B11901114.png)
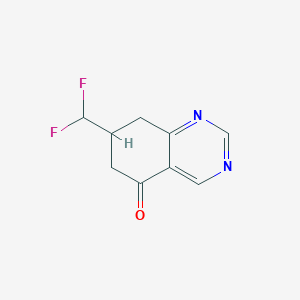
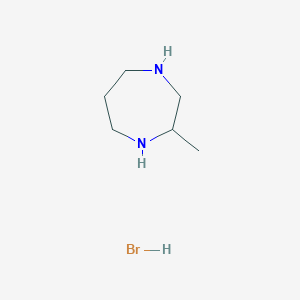
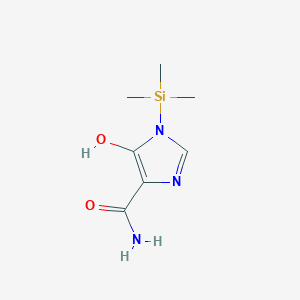
![1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11901141.png)
